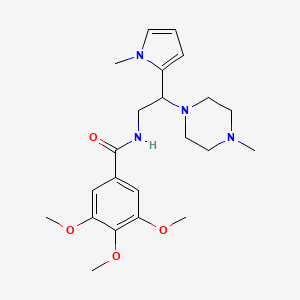![molecular formula C18H17ClN2O2S B2457995 1-[2-[(2-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenoxyethanone CAS No. 851804-06-3](/img/structure/B2457995.png)
1-[2-[(2-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenoxyethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that contains several functional groups, including a chlorophenyl group, a methylsulfanyl group, a dihydroimidazol group, and a phenoxyethanone group . These functional groups could potentially confer a variety of chemical properties to the compound.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the dihydroimidazol group suggests that the compound may have a cyclic structure .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its functional groups. For example, the chlorophenyl group could undergo electrophilic aromatic substitution reactions, and the methylsulfanyl group could undergo oxidation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the chlorophenyl group could increase the compound’s lipophilicity, and the presence of the methylsulfanyl group could increase its reactivity .Applications De Recherche Scientifique
Transformation and Genotoxicity in Chlorination Disinfection
The study by Sun et al. (2019) explores the transformation characteristics and genotoxicity changes of 2,4-Dihydroxybenzophenone during the chlorination disinfection process. This research is relevant as it examines how certain chemical compounds, similar in structure to the one , undergo transformations and increase in genotoxicity under specific conditions, such as higher pH values and chlorine doses. The formation of novel by-products during the chlorination of these compounds could have ecological and health risks, providing insights into the environmental and safety aspects of chemical transformations in water treatment processes (Sun et al., 2019).
Photochemical Transformations in Organic Synthesis
The work by Plíštil et al. (2006) presents the irradiation-induced transformations of certain chlorophenone derivatives, showcasing how photochemical processes can lead to the formation of complex organic molecules. This study illustrates the potential of using photochemical reactions in synthesizing compounds with intricate structures from simpler molecules, thus highlighting a method of synthesizing compounds with functionalities similar to the chemical (Plíštil et al., 2006).
Advancements in Polyimide Materials
Research by Tapaswi et al. (2015) and Ghaemy & Alizadeh (2009) on the development of high-performance polyimides incorporating sulfur and imidazole derivatives demonstrates the utility of such chemicals in creating materials with desirable properties like high refractive indices, good thermomechanical stabilities, and excellent solubility. These studies underscore the relevance of chemicals with sulfur and imidazole functionalities in advancing materials science, particularly in the context of enhancing the performance and application range of polyimides (Tapaswi et al., 2015); (Ghaemy & Alizadeh, 2009).
Environmental Impact and Analytical Methodologies
The detection of UV filters like benzophenones and benzotriazoles in environmental samples, as discussed by Zhang et al. (2011), highlights the environmental prevalence and potential impacts of similar synthetic compounds. This research points to the importance of developing analytical methodologies for tracking the environmental distribution of such chemicals, which can be crucial for assessing their ecological and health risks (Zhang et al., 2011).
Molecular Docking and Quantum Chemical Calculations
Viji et al. (2020) conducted molecular docking and quantum chemical calculations on chlorophenyl-substituted compounds to predict their biological effects. This study exemplifies the use of computational tools in assessing the potential biological activities of chemicals, thereby aiding in the design of molecules with targeted properties (Viji et al., 2020).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-[2-[(2-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenoxyethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O2S/c19-16-9-5-4-6-14(16)13-24-18-20-10-11-21(18)17(22)12-23-15-7-2-1-3-8-15/h1-9H,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJLZBZNLAKFFPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC=CC=C2Cl)C(=O)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-[(2-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenoxyethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


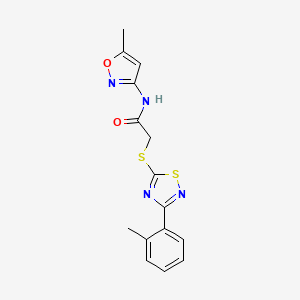
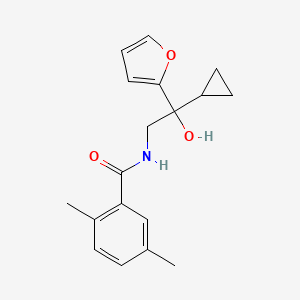
![(E)-4-(Dimethylamino)-N-methyl-N-[[1-methyl-5-(trifluoromethyl)imidazol-2-yl]methyl]but-2-enamide](/img/structure/B2457917.png)

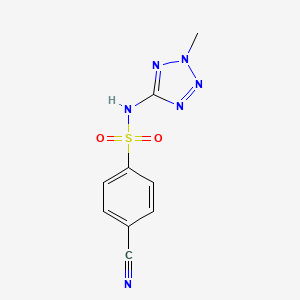
![3-ethyl 6-methyl 2-(thiophene-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2457921.png)
![N-tert-butyl-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2457922.png)
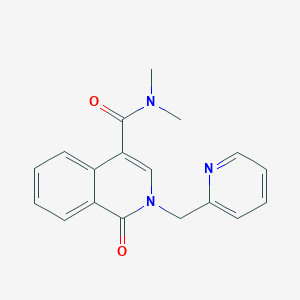
![2-((2-Methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)thio)-1-morpholinoethanone](/img/structure/B2457925.png)
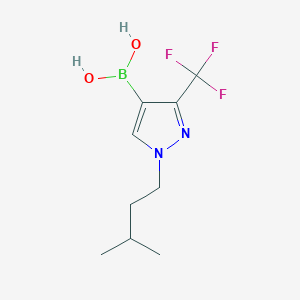
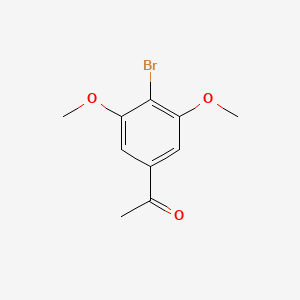
![2-methyl-4H,5H,6H,7H,8H,9H-pyrazolo[3,2-b]quinazolin-9-one](/img/structure/B2457934.png)
